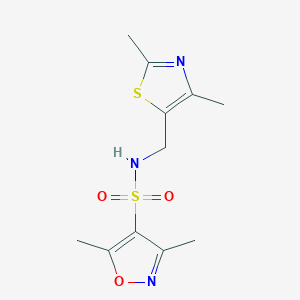

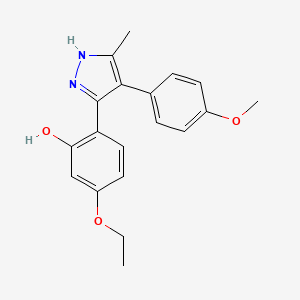

![molecular formula C13H12OS B2479399 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol CAS No. 2006277-69-4](/img/structure/B2479399.png)

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, the InChI code is 1S/C15H14O2S/c1-2-17-15(16)7-12-10-5-3-4-6-11(10)13-8-18-9-14(12)13/h3-6,8-9,12H,2,7H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol” are not well-documented in the sources I found. For the related compound Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, it is described as a colorless to tan liquid or solid .Aplicaciones Científicas De Investigación

Application in Biochemical Research

- Scientific Field : Biochemistry and Virology

- Summary of Application : A series of 8H-indeno[1,2-d]thiazole derivatives, which are structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, were synthesized and evaluated for their biochemical activities against SARS-CoV-2 3CL protease .

- Methods of Application : The compounds were synthesized and their biochemical activities were evaluated against SARS-CoV-2 3CL protease .

- Results or Outcomes : Among the synthesized compounds, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease .

Application in Organic Chemistry

- Scientific Field : Organic Chemistry

- Summary of Application : 8H-Indeno[1,2-c]thiophen-8-ols, which are structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, were used in an atroposelective kinetic resolution via a Pd-Catalyzed C–C Bond Cleavage Reaction .

- Methods of Application : The reaction proceeds in a highly regioselective manner, and both optically active thiophene-phenyl atropisomers and stereogenic 8H-indeno[1,2-c]thiophen-8-ols were obtained with high enantiomeric excesses .

- Results or Outcomes : The synthetic applications of the obtained thiophenyl atropisomers were briefly investigated .

Application in Chemical Synthesis

- Scientific Field : Chemical Synthesis

- Summary of Application : Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, a compound structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, is used in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Chemical Synthesis

- Scientific Field : Chemical Synthesis

- Summary of Application : Ethyl 2-(8H-Indeno[1,2-c]thiophen-8-yl)acetate, a compound structurally similar to 2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol, is used in chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Propiedades

IUPAC Name |

2-(4H-indeno[2,3-c]thiophen-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-6-5-11-9-3-1-2-4-10(9)12-7-15-8-13(11)12/h1-4,7-8,11,14H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUKZVGCSFZCNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CSC=C23)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8H-Indeno[1,2-c]thiophen-8-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

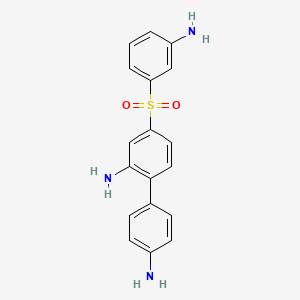

![tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B2479319.png)

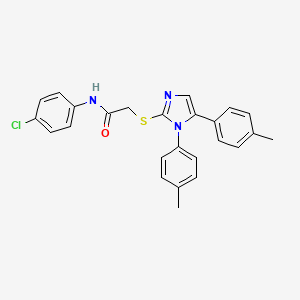

![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2479322.png)

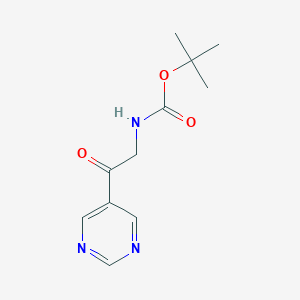

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)

![Methyl 4-[({[6-(cyclohexylsulfonyl)pyridazin-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2479327.png)

![5-(3,4-difluorophenyl)-1-(2-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479330.png)

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

![4-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479340.png)